molecular formula C13H17NO2 B2953381 N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide CAS No. 2361639-17-8

N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide

Cat. No. B2953381
CAS RN: 2361639-17-8
M. Wt: 219.284
InChI Key: ZXVFBEGALMFZHF-UHFFFAOYSA-N
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Description

N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide, also known as A-836,339, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the year 2008 by Abbott Laboratories. A-836,339 has been found to have potential therapeutic applications in the treatment of various disorders, including pain, inflammation, and anxiety.

Mechanism of Action

N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide exerts its effects by binding to cannabinoid receptors in the body. Specifically, it has a high affinity for the CB2 receptor, which is primarily expressed in immune cells. By binding to this receptor, this compound can modulate immune function and reduce inflammation.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, this compound has been found to have other biochemical and physiological effects. For example, it can reduce anxiety in animal models and may have potential applications in the treatment of anxiety disorders. This compound has also been found to have antitumor properties and may be useful in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide is that it is a selective CB2 receptor agonist, meaning that it has a high affinity for this receptor and does not bind to other receptors in the body. This specificity makes it a useful tool for studying the effects of CB2 receptor activation. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide. One area of interest is the potential use of this compound in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the development of more water-soluble analogs of this compound that can be more easily administered in experimental settings. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide involves the reaction of 4-ethyl-2-methoxy-5-methylphenylacetic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with prop-2-en-1-amine to yield this compound.

Scientific Research Applications

Numerous studies have been conducted to investigate the potential therapeutic applications of N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide. One such study found that this compound has analgesic properties and can effectively reduce pain in animal models. Another study demonstrated that this compound can reduce inflammation in animal models of arthritis.

properties

IUPAC Name

N-(4-ethyl-2-methoxy-5-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-5-10-8-12(16-4)11(7-9(10)3)14-13(15)6-2/h6-8H,2,5H2,1,3-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVFBEGALMFZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1C)NC(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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